molecular formula C7H13ClF3NO2 B2354949 [1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride CAS No. 2445784-45-0

[1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride

Cat. No.: B2354949
CAS No.: 2445784-45-0
M. Wt: 235.63
InChI Key: ARGGPCRBOKOHFE-UHFFFAOYSA-N
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Description

[(1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride: is a chemical compound with the molecular formula C7H12F3NO2·HCl. It is a hydrochloride salt of [(1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol, which is a cyclobutyl derivative containing an amino group, a methoxy group, and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through various synthetic routes, including:

  • Starting from Cyclobutanol: : Cyclobutanol can be functionalized to introduce the trifluoromethyl group, followed by methoxylation and amination.

  • Starting from Cyclobutylamine: : Cyclobutylamine can be trifluoromethylated, followed by methoxylation.

Industrial Production Methods

Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: : Reduction reactions can be performed to reduce the trifluoromethyl group.

  • Substitution: : Nucleophilic substitution reactions can occur at the amino group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of corresponding ketones or carboxylic acids.

  • Reduction: : Formation of reduced trifluoromethyl derivatives.

  • Substitution: : Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as an intermediate in organic synthesis.

  • Biology: : Studied for its potential biological activity.

  • Medicine: : Investigated for its therapeutic potential.

  • Industry: : Utilized in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which [(1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the trifluoromethyl group and the cyclobutyl ring. Similar compounds include:

  • Cyclobutanol derivatives: : Similar cyclobutyl compounds without the trifluoromethyl group.

  • Trifluoromethylated compounds: : Other compounds containing the trifluoromethyl group but with different ring structures.

These compounds differ in their reactivity and biological activity due to variations in their molecular structures.

Properties

IUPAC Name

[1-amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2.ClH/c1-13-6(7(8,9)10)2-5(11,3-6)4-12;/h12H,2-4,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGGPCRBOKOHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)(CO)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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